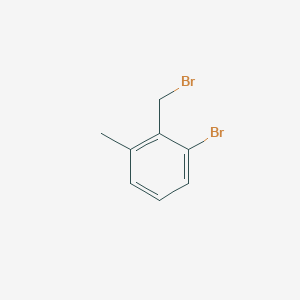
1-溴-2-(溴甲基)-3-甲基苯
描述
1-Bromo-2-(bromomethyl)-3-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a methyl group is substituted at the 3 position. This compound is also known as 3-methyl-1,2-dibromobenzene. It is a colorless to pale yellow liquid at room temperature and is used in various chemical synthesis processes.
科学研究应用
1-Bromo-2-(bromomethyl)-3-methylbenzene has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological studies: It serves as a building block for the synthesis of biologically active molecules and probes used in biochemical assays.
作用机制
Target of Action
This compound, also known as o-Bromobenzyl bromide or 2-Bromobenzyl bromide , is a derivative of benzene and may interact with various biological molecules due to its electrophilic nature.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-(bromomethyl)-3-methylbenzene is currently unavailable . Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent.
准备方法
The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbenzene can be achieved through several methods:
Bromination of 3-methylbenzyl chloride: This method involves the bromination of 3-methylbenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Direct bromination of 3-methylbenzene: Another method involves the direct bromination of 3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide. This reaction is usually conducted at low temperatures to control the regioselectivity and prevent over-bromination.
Industrial production methods often involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-Bromo-2-(bromomethyl)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reacting with sodium hydroxide can yield 3-methyl-2-hydroxybenzyl bromide.
Elimination reactions: The compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of 3-methylstyrene.
Oxidation reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, potassium tert-butoxide, and oxidizing agents like potassium permanganate.
相似化合物的比较
1-Bromo-2-(bromomethyl)-3-methylbenzene can be compared with other similar compounds such as:
1-Bromo-2-methylbenzene: This compound has only one bromine atom and is less reactive in nucleophilic substitution reactions compared to 1-Bromo-2-(bromomethyl)-3-methylbenzene.
1-Bromo-3-methylbenzene: Similar to 1-Bromo-2-methylbenzene, this compound has a different substitution pattern, affecting its reactivity and applications.
1,2-Dibromobenzene: This compound lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of 1-Bromo-2-(bromomethyl)-3-methylbenzene lies in its specific substitution pattern, which provides a balance between reactivity and steric hindrance, making it a valuable intermediate in various chemical processes.
属性
IUPAC Name |
1-bromo-2-(bromomethyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNHZINTTYTGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75366-10-8 | |
| Record name | 1-bromo-2-(bromomethyl)-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
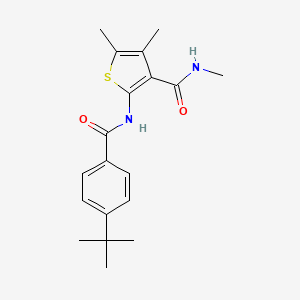
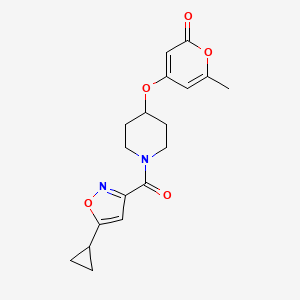
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
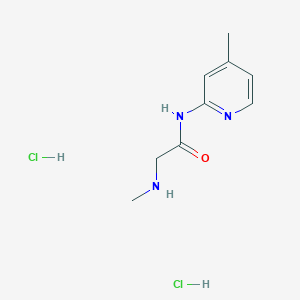
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
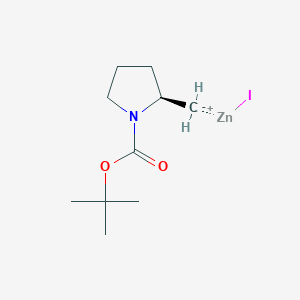
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2492363.png)
![N-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}-2-BUTYNAMIDE](/img/structure/B2492364.png)
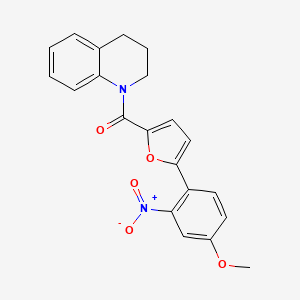
![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2492368.png)
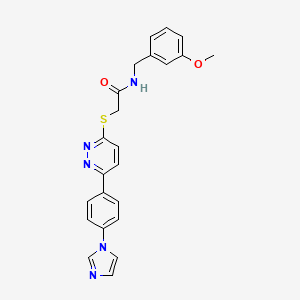

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)
